molecular formula C7H9F4N3 B11731083 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No.: B11731083
M. Wt: 211.16 g/mol
InChI Key: QVYATSMWQFTEMY-UHFFFAOYSA-N
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Description

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a chemical compound that features a pyrazole ring substituted with difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine typically involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with an appropriate ethanamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, facilitating nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(difluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.

    2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine: A structurally similar compound with a chloro substituent.

Uniqueness

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is unique due to the presence of both difluoromethyl groups and the ethanamine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C7H9F4N3

Molecular Weight

211.16 g/mol

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C7H9F4N3/c8-6(9)4-3-5(7(10)11)14(13-4)2-1-12/h3,6-7H,1-2,12H2

InChI Key

QVYATSMWQFTEMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C(F)F)CCN)C(F)F

Origin of Product

United States

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